molecular formula C14H18N4O2 B4928279 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide

2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide

Cat. No. B4928279
M. Wt: 274.32 g/mol
InChI Key: ZLJRQUCOAQMBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide, also known as PIAH, is a compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

The mechanism of action of 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide is not fully understood, but it is believed to target specific signaling pathways in cancer cells, leading to cell cycle arrest and apoptosis. 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide has been found to inhibit the activity of certain enzymes, such as histone deacetylases and topoisomerases, which are involved in cell proliferation and DNA repair.
Biochemical and Physiological Effects:
2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide has been found to have several biochemical and physiological effects. Studies have shown that 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide has also been found to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide in lab experiments is its specificity towards cancer cells, which reduces the risk of toxicity to normal cells. 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide. One area of interest is the development of 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide analogs with improved solubility and potency. Another direction is the investigation of 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide's potential applications in other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide and its potential side effects.
In conclusion, 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide is a compound that has potential applications in scientific research, particularly in the field of cancer research. Its specificity towards cancer cells and anti-inflammatory properties make it a promising candidate for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action of 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide and its potential applications in other diseases.

Synthesis Methods

The synthesis of 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide involves the reaction between 4-propoxybenzaldehyde and 1H-imidazole-4-carbohydrazide in the presence of acetic anhydride and acetic acid. The resulting product is then purified through recrystallization to obtain 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide in its pure form.

Scientific Research Applications

2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide has anti-cancer properties and can inhibit the growth of cancer cells in vitro. 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2-[4-(4-propoxyphenyl)imidazol-1-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-2-7-20-12-5-3-11(4-6-12)13-8-18(10-16-13)9-14(19)17-15/h3-6,8,10H,2,7,9,15H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJRQUCOAQMBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CN(C=N2)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide

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